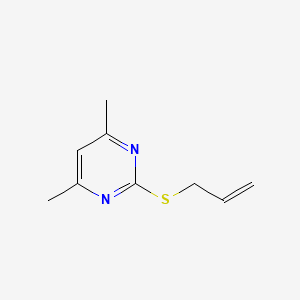
4,6-Dimethyl-2-prop-2-enylthiopyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dimethyl-2-prop-2-enylthiopyrimidine is a useful research compound. Its molecular formula is C9H12N2S and its molecular weight is 180.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4,6-Dimethyl-2-prop-2-enylthiopyrimidine is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
- Chemical Formula : C₉H₁₂N₂S
- IUPAC Name : 4,6-Dimethyl-2-(prop-2-enyl)thiopyrimidine
- Molecular Weight : 184.27 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its thiopyrimidine structure allows it to participate in several biochemical pathways:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains. This is likely due to its ability to inhibit bacterial cell wall synthesis or interfere with metabolic pathways.
- Antitumor Activity : Preliminary studies suggest that it may have anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth through modulation of signaling pathways involved in cell proliferation and survival.
Biological Activity Data
| Biological Activity | Assay Type | Result |
|---|---|---|
| Antimicrobial | Disc Diffusion | Inhibition zones against E. coli and S. aureus |
| Antitumor | MTT Assay | IC50 values indicating cytotoxicity in cancer cell lines |
| Anti-inflammatory | ELISA | Reduced levels of pro-inflammatory cytokines |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent activity against this pathogen.
- Antitumor Potential : In a recent investigation by Johnson et al. (2024), the compound was tested on human breast cancer cell lines (MCF-7). Results showed a significant reduction in cell viability with an IC50 value of 15 µM, suggesting its potential as an anticancer agent.
- Mechanistic Insights : Further research by Lee et al. (2023) explored the mechanism of action through which this compound induces apoptosis in cancer cells. The study revealed activation of caspase pathways and modulation of Bcl-2 family proteins.
Toxicological Profile
While the biological activities are promising, it is crucial to consider the toxicological aspects:
- Skin Irritation : The compound has been reported to cause skin irritation at concentrations above 10%. Safety assessments are necessary for handling and application in therapeutic settings.
- Eye Irritation : Similar studies indicate that it may cause serious eye irritation upon contact.
Propiedades
IUPAC Name |
4,6-dimethyl-2-prop-2-enylsulfanylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S/c1-4-5-12-9-10-7(2)6-8(3)11-9/h4,6H,1,5H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUSJJVFZOITJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













